molecular formula C15H6Cl4O2 B231785 (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one CAS No. 19320-04-8

(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one

Cat. No. B231785
CAS RN: 19320-04-8
M. Wt: 360 g/mol
InChI Key: FPNOCUBXTIXMFU-VURMDHGXSA-N
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Description

(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one, also known as Benzofuran-1(3H)-one, 2-benzoyl-3,4,5,6-tetrachloro-, (3Z)-3-phenylprop-2-en-1-one, is a synthetic compound that belongs to the class of organic compounds known as benzofurans. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is implicated in the regulation of insulin signaling and glucose homeostasis. This compound has received significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.

Mechanism of Action

The mechanism of action of (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. Inhibition of PTP1B leads to increased phosphorylation of IRS-1 and activation of downstream signaling pathways such as the PI3K/Akt pathway. This results in increased glucose uptake and improved glycemic control in diabetic patients.
Biochemical and Physiological Effects:
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one has been shown to have significant biochemical and physiological effects in animal models and cell culture studies. The compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice and rats. It has also been shown to reduce body weight and improve lipid metabolism in obese mice. In cell culture studies, (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one has been shown to increase glucose uptake in adipocytes and muscle cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one is its high potency and selectivity for PTP1B inhibition. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the compound has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one. One area of interest is the development of more soluble analogs of the compound that can be used in a wider range of experimental settings. Another area of interest is the evaluation of the compound's therapeutic potential in human clinical trials. Additionally, further research is needed to understand the long-term safety and efficacy of PTP1B inhibitors in the treatment of metabolic disorders. Finally, the development of combination therapies that target multiple pathways involved in insulin signaling and glucose homeostasis may hold promise for the treatment of these conditions.

Synthesis Methods

The synthesis of (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one involves the reaction of 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid with benzaldehyde in the presence of a base catalyst such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting yellow solid is then purified by recrystallization or column chromatography to obtain the pure compound.

Scientific Research Applications

(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. The compound has been shown to be a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients.

properties

CAS RN

19320-04-8

Molecular Formula

C15H6Cl4O2

Molecular Weight

360 g/mol

IUPAC Name

(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one

InChI

InChI=1S/C15H6Cl4O2/c16-11-9-8(6-7-4-2-1-3-5-7)21-15(20)10(9)12(17)14(19)13(11)18/h1-6H/b8-6-

InChI Key

FPNOCUBXTIXMFU-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2

SMILES

C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2

synonyms

3-benzylidene-4,5,6,7-tetrachloro-isobenzofuran-1-one

Origin of Product

United States

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